molecular formula C31H38N2O6S B2863909 N,N-diethyl-4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide CAS No. 449765-12-2

N,N-diethyl-4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide

Cat. No.: B2863909
CAS No.: 449765-12-2
M. Wt: 566.71
InChI Key: JTRRUGCMGSGMGI-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C31H38N2O6S and its molecular weight is 566.71. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

This compound exhibits specific molecular interactions that are crucial for its application in scientific research. Gelbrich et al. (2011) discussed the intramolecular and intermolecular hydrogen bonding of a similar sulfonylurea compound, highlighting the importance of such interactions in the formation of hydrogen-bonded chains. These structural details are vital for understanding the compound's behavior in different chemical environments (Thomas Gelbrich, Mairi F. Haddow, & Ulrich J. Griesser, 2011).

Pharmacological Selectivity

Research on tetrahydroisoquinoline derivatives, including those containing a benzenesulfonamide moiety, has shown potent selectivity towards human beta3 adrenergic receptor agonists. Such compounds have demonstrated significant selectivity, making them a subject of interest in the development of targeted therapies. E. Parmee et al. (2000) found specific derivatives to be full agonists of the beta3 adrenergic receptor, showcasing their potential in pharmacological applications (E. Parmee, L. Brockunier, J. He, et al., 2000).

Molecular Docking and Inhibition Studies

Bruno et al. (2017) designed a novel series of benzenesulfonamides to improve selectivity toward druggable human carbonic anhydrases isoforms. They discovered compounds with remarkable inhibition for specific isoforms, underlining the compound's utility in probing molecular interactions and developing inhibitors with high selectivity and potency (E. Bruno, M. R. Buemi, A. Di Fiore, et al., 2017).

Synthetic Applications

Familoni (2002) discussed the powerful Directed Metalation Group (DMG) properties of benzenesulfonamide, including its application in arylsulfonamides using Directed ortho Metalation (DoM) methodology. This highlights the compound's role in synthetic chemistry, particularly in heterocyclic synthesis and the introduction of functional groups through metalation processes (O. Familoni, 2002).

Properties

IUPAC Name

N,N-diethyl-4-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O6S/c1-6-22-9-13-25(14-10-22)39-21-28-27-20-30(38-5)29(37-4)19-24(27)17-18-33(28)31(34)23-11-15-26(16-12-23)40(35,36)32(7-2)8-3/h9-16,19-20,28H,6-8,17-18,21H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRRUGCMGSGMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)CC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.